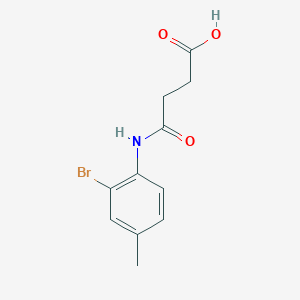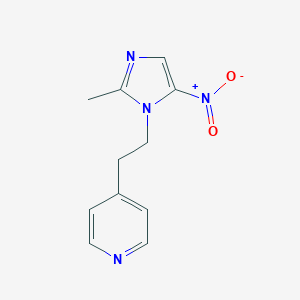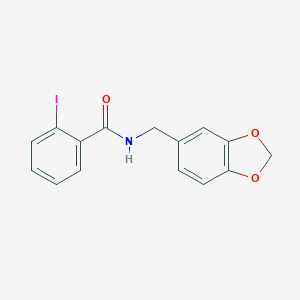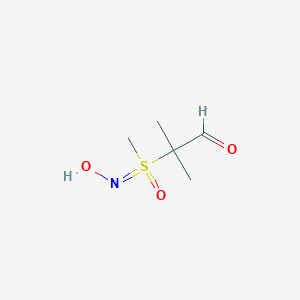
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and inhibit angiogenesis. Additionally, it has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid in lab experiments is its specificity towards HDAC enzymes. The compound has been found to selectively inhibit HDAC enzymes, making it a potent tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid. One of the potential directions is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the compound's potential as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases can be explored. Further studies can also focus on the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has various applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a potent tool for studying various biological processes. Further research can explore its potential as a therapeutic agent for various diseases, leading to the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the reaction of 2-bromo-4-methylaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C11H12BrNO3 |
|---|---|
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
4-(2-bromo-4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
RPKOOVRKIFDPLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
